Tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate
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Overview
Description
The compound "Tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate" is a chemical entity that appears to be related to a family of tert-butyl substituted piperidine and pyrrolidine derivatives. These compounds are of significant interest due to their potential applications in pharmaceutical chemistry, particularly as intermediates in the synthesis of various biologically active molecules, such as inhibitors and anticancer drugs.
Synthesis Analysis
The synthesis of related compounds has been described in several studies. For instance, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines was achieved through a nitrile anion cyclization strategy, yielding chiral pyrrolidine with high enantiomeric excess . Another study reported the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which were used in the development of macrocyclic Tyk2 inhibitors . Additionally, tert-butyl substituted piperidine derivatives have been synthesized, such as tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which is an intermediate in the synthesis of crizotinib .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various spectroscopic techniques, including NMR, MS, and FT-IR. For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using X-ray diffraction and further analyzed using density functional theory (DFT) . Such studies provide valuable insights into the molecular conformation and electronic properties of these compounds, which are crucial for understanding their reactivity and interaction with biological targets.
Chemical Reactions Analysis
The tert-butyl substituted piperidine and pyrrolidine derivatives participate in various chemical reactions. For instance, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone underwent allylation to afford tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates . Another example is the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which is an intermediate for small molecule anticancer drugs . These reactions demonstrate the versatility of these compounds as synthons for the preparation of diverse piperidine derivatives with potential pharmacological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted piperidine and pyrrolidine derivatives are influenced by their functional groups and molecular structure. The presence of tert-butyl groups typically increases steric bulk, which can affect the compound's reactivity and solubility. The cyano and carboxylate groups contribute to the compound's polarity and may enhance its reactivity in nucleophilic addition or substitution reactions. The synthesis and characterization of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, for example, involved spectroscopic techniques and X-ray diffraction to elucidate its structure and properties .
Scientific Research Applications
Asymmetric Synthesis and Cyclization Strategies
An asymmetric synthesis method using a nitrile anion cyclization strategy highlights the efficient creation of N-tert-butyl disubstituted pyrrolidines. This process achieves high yields and enantiomeric excess (ee) through a series of steps starting from 2-chloro-1-(2,4-difluorophenyl)-ethanone, demonstrating the compound's role in synthesizing chiral pyrrolidine derivatives with potential relevance in pharmaceutical chemistry (Chung et al., 2005).
Enabling Access to Novel Inhibitors
The synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates showcases its function as a precursor in the development of macrocyclic inhibitors, particularly targeting Tyk2, which is crucial for designing novel therapeutic agents (Sasaki et al., 2020).
Structural and Thermal Analysis
Research involving the synthesis, characterization, thermal, X-ray, and density functional theory (DFT) analyses of related compounds underscores the importance of tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate derivatives in studying molecular structures and interactions, which are pivotal in the design of materials and drugs (Çolak et al., 2021).
Intermediate in Anticancer Drug Synthesis
The compound serves as a critical intermediate in synthesizing small molecule anticancer drugs, demonstrating its utility in the pipeline of drug discovery and development, especially concerning signaling pathways implicated in cancer (Zhang et al., 2018).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-14(2,3)20-13(19)17-10-6-15(12-16,7-11-17)18-8-4-5-9-18/h4-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRYMXJQVHVJHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-cyano-4-pyrrolidin-1-ylpiperidine-1-carboxylate |
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